2-ethoxy-N-pentylbenzamide
Description
2-Ethoxy-N-pentylbenzamide (C₁₄H₂₁NO₂, molecular weight ~235.3 g/mol) is a benzamide derivative featuring an ethoxy group at the ortho position of the benzene ring and a pentyl chain attached to the amide nitrogen. Applications are inferred from analogs to include pharmaceutical intermediates, agrochemical research, or coordination chemistry .
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-ethoxy-N-pentylbenzamide |
InChI |
InChI=1S/C14H21NO2/c1-3-5-8-11-15-14(16)12-9-6-7-10-13(12)17-4-2/h6-7,9-10H,3-5,8,11H2,1-2H3,(H,15,16) |
InChI Key |
DRMSSXCCTWGXKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=CC=CC=C1OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-pentylbenzamide typically involves the reaction of 2-ethoxybenzoic acid with pentylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-ethoxy-N-pentylbenzamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the compound.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-pentylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide core can be reduced to form an amine derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-ethoxybenzoic acid or 2-ethoxybenzaldehyde.
Reduction: Formation of N-pentylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-ethoxy-N-pentylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-pentylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of 2-Ethoxy-N-Pentylbenzamide and Analogs
Key Observations :
- Lipophilicity : The pentyl chain in 2-ethoxy-N-pentylbenzamide provides intermediate lipophilicity (LogP ~3.2), less than N-(2-ethylhexyl)benzamide (LogP ~3.5) due to the shorter alkyl chain. This impacts membrane permeability and bioavailability .
- Solubility : The ethoxy group’s ortho position may reduce water solubility compared to para-substituted analogs. The ethoxyethoxy group in ’s compound enhances polar solvent compatibility .
Table 2: Toxicity Data for Selected Benzamides
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
